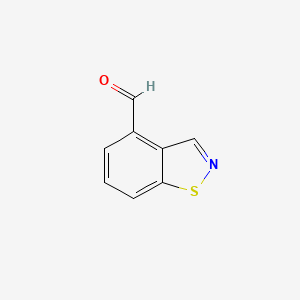![molecular formula C12H22F2N2O4S B6598616 tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate CAS No. 1803581-67-0](/img/structure/B6598616.png)
tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate
Overview
Description
Tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate (TBNMPC) is an organic compound belonging to the class of carbamates. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. TBNMPC has been widely studied and used in research and development due to its unique properties and potential applications.
Scientific Research Applications
Tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate has been used in scientific research for a variety of applications, including as a model compound for studying the synthesis of other carbamates, as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In addition, tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate has been used as a model system to study the properties of carbamates and their interactions with other molecules.
Mechanism of Action
Tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate is known to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules. Specifically, it is known to inhibit the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of CYP3A4, which can lead to an increase in the levels of drugs in the bloodstream and potentially increase the risk of drug toxicity. In addition, tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate has been shown to inhibit the activity of other enzymes, including acetylcholinesterase, which can lead to an increase in acetylcholine levels and potentially increase the risk of side effects.
Advantages and Limitations for Lab Experiments
The use of tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate in laboratory experiments has several advantages. It is easy to synthesize and can be used to study the synthesis of other carbamates. In addition, it is a relatively stable compound, making it ideal for use in experiments that require long-term storage. However, it is important to note that tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate can be toxic and should be handled with care.
Future Directions
The use of tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate in scientific research is still in its early stages, and there are many potential future directions for research. For example, further studies could be conducted to explore the potential therapeutic applications of tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate, such as its use as an inhibitor of CYP3A4 for the treatment of drug toxicity. In addition, further studies could be conducted to explore the potential of tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate as a ligand in coordination chemistry, as well as its potential applications in organic synthesis. Finally, further studies could be conducted to explore the biochemical and physiological effects of tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate on other enzymes and molecules.
Synthesis Methods
Tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate can be synthesized by a two-step process. The first step involves the reaction of tert-butyl isocyanate and 1-difluoromethanesulfonylpiperidine in the presence of a base, such as potassium tert-butoxide. The second step involves the reaction of the intermediate with methyl carbamate.
properties
IUPAC Name |
tert-butyl N-[[1-(difluoromethylsulfonyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O4S/c1-12(2,3)20-11(17)15-8-9-4-6-16(7-5-9)21(18,19)10(13)14/h9-10H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPPSEFKQUSZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117435 | |
| Record name | Carbamic acid, N-[[1-[(difluoromethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate | |
CAS RN |
1803581-67-0 | |
| Record name | Carbamic acid, N-[[1-[(difluoromethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[(difluoromethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





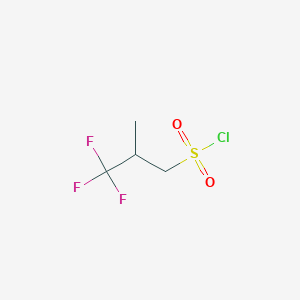

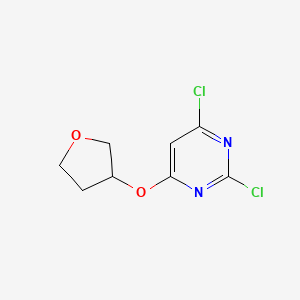


![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)
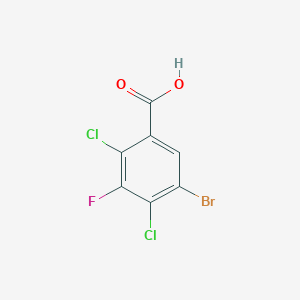

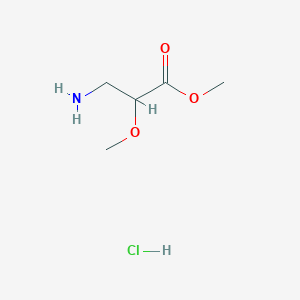
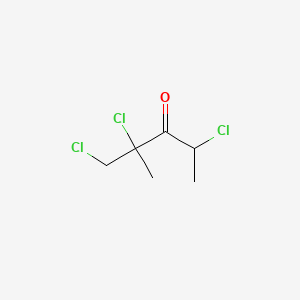
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
